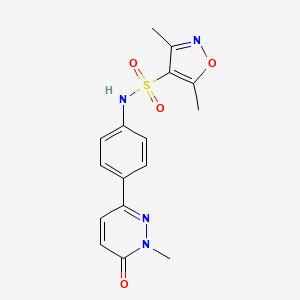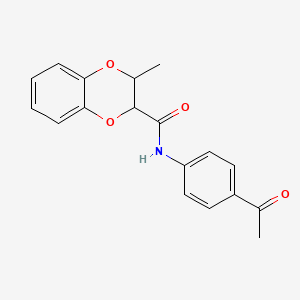
3,5-dimethyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isoxazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and rings, including an isoxazole ring, a pyridazine ring, and a sulfonamide group . Isoxazoles are a type of aromatic heterocyclic compound that have been studied for their potential biological activities . Pyridazines are another type of heterocyclic compound known for their wide range of biological activities . Sulfonamides are a group of compounds commonly used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The isoxazole and pyridazine rings are aromatic, meaning they are planar and have a cyclic cloud of delocalized π electrons . The sulfonamide group could form hydrogen bonds with other molecules .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The isoxazole ring might undergo electrophilic substitution reactions, while the sulfonamide group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the balance of hydrophobic and hydrophilic groups in the molecule. Its melting point would depend on the strength of the intermolecular forces .Wissenschaftliche Forschungsanwendungen
Tautomeric Behavior and Spectroscopic Analysis
Sulfonamide derivatives are crucial in bioorganics and medicinal chemistry, given their role in determining molecular conformation or tautomeric forms, which directly influence pharmaceutical and biological activities. Spectroscopic methods, including infrared and nuclear magnetic resonance, are employed to identify tautomeric forms of these molecules, indicating their significant role in understanding the structure-activity relationships of such compounds (Erturk, Gumus, Dikmen, & Alver, 2016).
Structure-Metabolism Relationships in Drug Design
The optimization of sulfonamide compounds, through understanding their metabolism, is essential in the design of drugs with improved pharmacokinetic properties. This involves identifying metabolic sites and employing structure-activity and structure-metabolism studies to find more stable analogs. Such research emphasizes the importance of sulfonamides in developing drugs with favorable pharmacokinetic profiles, showcasing the compound's versatility beyond its direct medicinal application (Humphreys et al., 2003).
Antibacterial Applications
Research into heterocyclic compounds containing a sulfonamido moiety aims to develop new antibacterial agents. This involves synthesizing and evaluating the antibacterial activity of novel compounds, underscoring sulfonamides' role in combating bacterial infections beyond traditional sulfonamide antibiotics (Azab, Youssef, & El‐Bordany, 2013).
Novel Synthesis Methods
The development of novel sulfonamide derivatives through convenient synthesis methods highlights the ongoing research in expanding the chemical library of sulfonamides. This includes generating new compounds with potential applications in various fields, such as material science and medicinal chemistry (Filimonov et al., 2006).
Metal Complexes and Biological Activity
Sulfonamide-derived ligands and their transition metal complexes have been synthesized and characterized, revealing their potential in antibacterial, antifungal, and cytotoxic activity. This area of research showcases sulfonamides' role in developing new materials with specific biological activities, further extending their application beyond direct pharmaceutical uses (Chohan & Shad, 2011).
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-10-16(11(2)24-18-10)25(22,23)19-13-6-4-12(5-7-13)14-8-9-15(21)20(3)17-14/h4-9,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETXPSDHXOXJHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isoxazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-chlorophenyl)-2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2732809.png)
![3-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2732812.png)

![Tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate](/img/structure/B2732814.png)
![N-(2-methoxyphenethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2732817.png)
![2-(4-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2732818.png)
![7-(3-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2732820.png)

![[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B2732823.png)

![3-(3,4-Difluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride](/img/structure/B2732825.png)
